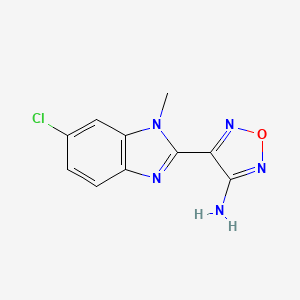
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-10 is a synthetic compound that belongs to the class of amides and triazoles.
作用机制
The mechanism of action of N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in cancer progression and inflammation. N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to inhibit tumor growth and metastasis by reducing the activity of MMPs and angiogenesis. In inflammation research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to protect neurons from oxidative stress and prevent neuronal damage.
实验室实验的优点和局限性
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has several advantages for lab experiments, including its synthetic availability, stability, and relatively low toxicity. N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide can be easily synthesized in large quantities and is stable under normal laboratory conditions. However, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has some limitations for lab experiments, including its limited solubility in water and some organic solvents. This can make it difficult to work with in some experimental settings.
未来方向
There are several future directions for the research on N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail to better understand how it modulates various signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide and improving its solubility in water and organic solvents to make it more accessible for lab experiments.
合成方法
The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with 2-propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a reagent such as acetic anhydride to obtain N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide. The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide is a multi-step process that requires careful attention to reaction conditions and purification steps to ensure the purity of the final product.
科学研究应用
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has shown promising results as an inhibitor of tumor growth and metastasis. Inflammation research has shown that N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been studied for its potential to protect neurons from oxidative stress and prevent neuronal damage.
属性
IUPAC Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-6-9(7-5-2)10(16)13-11-12-8(3)14-15-11/h9H,4-7H2,1-3H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTCFZWOVJVHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NNC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B6647066.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)
![2-[2-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647081.png)

![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)


![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)


![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)